Cycloprovera

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

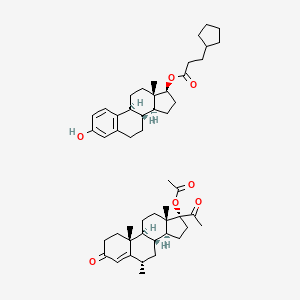

Cycloprovera, also known as this compound, is a useful research compound. Its molecular formula is C50H70O7 and its molecular weight is 783.1 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Contraceptive Use

Cycloprovera is primarily recognized for its role as a highly effective contraceptive method. The formulation has demonstrated a pregnancy rate of less than 1% under routine service delivery conditions, making it a reliable option for fertility regulation in women globally .

Effectiveness in Different Regions

- Global Trials : Studies conducted in countries such as Mexico, Indonesia, and Brazil have shown that this compound can be integrated into family planning programs effectively. The life-table discontinuation rates within the first year of use ranged from 33.5% to 71.8%, indicating varying levels of acceptance and continued use among different populations .

- Approval by Health Authorities : The positive outcomes from these trials have led to the approval of this compound by local health authorities, allowing its inclusion in various health ministries' family planning initiatives .

Treatment of Hormonal Disorders

In addition to contraception, this compound is utilized in treating several hormonal disorders:

- Secondary Amenorrhea : It is prescribed for women experiencing secondary amenorrhea due to hormonal imbalances.

- Abnormal Uterine Bleeding : The compound is effective in managing abnormal uterine bleeding linked to hormonal irregularities .

Management of Endometriosis

This compound has therapeutic applications for endometriosis, a condition characterized by the growth of tissue similar to the lining inside the uterus outside it. It is used to control symptoms when surgery is not indicated or has been unsuccessful. Its administration can significantly reduce pain and improve the quality of life for affected women .

Cancer Treatment

The compound also finds applications in oncology:

- Metastatic Breast Cancer : this compound can be used as part of the treatment regimen for metastatic breast cancer.

- Endometrial and Renal Cell Carcinoma : It is indicated for treating these cancers, providing an additional therapeutic avenue for patients .

Pharmacokinetics and Administration

This compound can be administered via intramuscular (IM) or subcutaneous (SC) injections. Pharmacokinetic studies show variations in bioavailability depending on the injection site:

- Bioavailability Studies : Research indicates that higher bioavailability is achieved when administered in the anterior thigh compared to the abdomen, influencing clinical decisions regarding injection sites .

Case Studies and Clinical Trials

Several clinical trials have documented the efficacy and safety of this compound:

- A comparative pharmacological pilot study involving 11 women highlighted its safety profile with no significant adverse effects reported during the trial .

- A preliminary pharmacological trial emphasized its potential as a monthly injectable contraceptive, demonstrating promising results in terms of user acceptability and clinical outcomes .

Propriétés

Numéro CAS |

71615-27-5 |

|---|---|

Formule moléculaire |

C50H70O7 |

Poids moléculaire |

783.1 g/mol |

Nom IUPAC |

[(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate |

InChI |

InChI=1S/C26H36O3.C24H34O4/c1-26-15-14-21-20-10-8-19(27)16-18(20)7-9-22(21)23(26)11-12-24(26)29-25(28)13-6-17-4-2-3-5-17;1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h8,10,16-17,21-24,27H,2-7,9,11-15H2,1H3;13-14,18-20H,6-12H2,1-5H3/t21-,22-,23+,24+,26+;14-,18+,19-,20-,22+,23-,24-/m10/s1 |

Clé InChI |

NEDJKVIUOSOCNB-AWPSVMBFSA-N |

SMILES |

CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C.CC12CCC3C(C1CCC2OC(=O)CCC4CCCC4)CCC5=C3C=CC(=C5)O |

SMILES isomérique |

C[C@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4(C1=CC(=O)CC4)C.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4CCCC4)CCC5=C3C=CC(=C5)O |

SMILES canonique |

CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C.CC12CCC3C(C1CCC2OC(=O)CCC4CCCC4)CCC5=C3C=CC(=C5)O |

Synonymes |

Cyclofem CycloProvera HRP 112 HRP112 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.